(2-Azido-1-fluoroethyl)benzene
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Overview
Description
(2-Azido-1-fluoroethyl)benzene is an organic compound characterized by the presence of an azido group (-N₃) and a fluoroethyl group (-CH₂CH₂F) attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Azido-1-fluoroethyl)benzene typically involves the nucleophilic substitution reaction of 2-fluoroethylbenzene with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is carried out under mild conditions, usually at room temperature, to avoid decomposition of the azide group .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive azide compounds .
Chemical Reactions Analysis
Types of Reactions: (2-Azido-1-fluoroethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Alkynes in the presence of a copper catalyst (CuAAC) or strain-promoted conditions (SPAAC).
Major Products:
Reduction: Formation of (2-amino-1-fluoroethyl)benzene.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
(2-Azido-1-fluoroethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Azido-1-fluoroethyl)benzene primarily involves its reactivity as an azide compound. The azido group is a good nucleophile and can participate in various substitution and cycloaddition reactions. In biological systems, the azido group can be used for site-specific labeling of biomolecules through bioorthogonal reactions, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Comparison with Similar Compounds
(2-Azidoethyl)benzene: Similar structure but lacks the fluoro group.
(2-Fluoroethyl)benzene: Similar structure but lacks the azido group.
(2-Azido-1-chloroethyl)benzene: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness: (2-Azido-1-fluoroethyl)benzene is unique due to the presence of both azido and fluoro groups, which impart distinct reactivity and properties. The fluoro group can influence the electronic properties of the benzene ring, while the azido group provides a versatile handle for various chemical transformations .
Properties
IUPAC Name |
(2-azido-1-fluoroethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c9-8(6-11-12-10)7-4-2-1-3-5-7/h1-5,8H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNDQAJMPIUAJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN=[N+]=[N-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551403 |
Source
|
Record name | (2-Azido-1-fluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20551403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115046-20-3 |
Source
|
Record name | (2-Azido-1-fluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20551403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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